Isoasatone A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

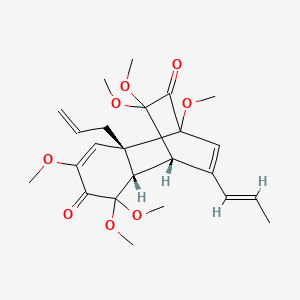

IUPAC Name |

(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+/t17-,18+,21+,22?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAXPXNTZVWWDV-UKGMSPEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2(C(=O)C([C@H]1[C@H]3[C@@]2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoasatone A: A Technical Guide to its Discovery, Natural Sources, and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoasatone A, a neolignan natural product, has garnered scientific interest due to its notable anti-insect properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological activity of this compound. It details the initial isolation from its plant sources, summarizes its structural and biological data in accessible formats, and outlines the experimental methodologies for its study. Furthermore, this guide illustrates the key experimental workflows and the proposed mechanism of its anti-insect activity through detailed diagrams, serving as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Discovery and Natural Source

This compound was first reported in 1982 by Yamamura et al. as a novel neolignan isolated from the plant Heterotropa takaoi M. It is also found as a constituent of Asarum ichangense[1]. These plants, belonging to the Aristolochiaceae family, are the primary known natural sources of this compound. The discovery of this compound was part of a broader investigation into the chemical constituents of Heterotropa takaoi M., which led to the identification of several new neolignans and neosesquilignans.

Physicochemical Properties and Structure

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H32O8 |

| Molecular Weight | 448.51 g/mol |

| Class | Neolignan |

Experimental Protocols

While the seminal 1982 publication detailing the full experimental protocol for the isolation of this compound is not widely accessible, a general methodology for the isolation of neolignans from Asarum species can be outlined.

General Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized workflow based on common practices for isolating neolignans from plant material.

Protocol Steps:

-

Plant Material Preparation: The fresh plant material (e.g., whole plant, roots, or stems) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with neolignans like this compound typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is used to separate the compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

The most prominently reported biological activity of this compound is its anti-insect activity, particularly against the polyphagous pest Spodoptera litura (tobacco cutworm)[1][2].

Anti-insect Activity

Studies have shown that this compound exhibits a significant inhibitory effect on the growth and development of S. litura larvae[1]. When incorporated into the diet of the larvae, this compound leads to reduced weight gain and can cause structural deformations and tissue decay in the midgut[2].

While specific IC50 values for the anti-insect activity of this compound against Spodoptera litura are not consistently reported in the readily available literature, the qualitative effects observed in feeding assays demonstrate its potent biological activity.

Mechanism of Action

The anti-insect activity of this compound is attributed to its interaction with key detoxification enzymes in the insect, namely cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs)[1][2].

Table 2: Effect of this compound on Detoxification Enzyme Gene Expression in Spodoptera litura

| Target Enzyme Family | Specific Genes Inhibited/Affected | Observed Effect |

| Cytochrome P450 Monooxygenases (P450s) | CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39 | Inhibition of relative gene expression[1] |

| Glutathione S-Transferases (GSTs) | SIGSTe1 | Significant decrease in relative gene expression (by about 33-fold)[1] |

The inhibition of these crucial enzyme systems disrupts the insect's ability to metabolize and detoxify harmful compounds, including plant secondary metabolites, ultimately leading to toxicity and developmental inhibition.

Conclusion

This compound is a noteworthy natural product with significant potential as a lead compound for the development of novel bio-insecticides. Its discovery from Heterotropa takaoi M. and Asarum ichangense has opened avenues for investigating the chemical ecology of these plants. The elucidation of its mechanism of action, involving the inhibition of key insect detoxification pathways, provides a solid foundation for further research into its specific molecular targets and for the synthesis of more potent analogues. This technical guide consolidates the current knowledge on this compound, highlighting the need for further research to fully characterize its properties and explore its potential applications.

References

In-Depth Technical Guide: Isolation of Isoasatone A from Asarum ichangense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Asarum ichangense, a species of wild ginger, is a plant that has been identified as a source of various phytochemicals. Among these, Isoasatone A has been noted for its potential biological activity. The isolation of pure this compound is a critical first step for comprehensive pharmacological evaluation, including mechanism of action studies and preclinical development. This guide provides a projected pathway for its isolation, based on established phytochemical techniques.

Proposed Experimental Protocol for the Isolation of this compound

The following protocol is a proposed methodology and will require optimization based on experimental observations.

Plant Material Collection and Preparation

-

Collection: The roots and rhizomes of Asarum ichangense should be collected. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Preparation: The collected plant material should be washed thoroughly to remove soil and other debris, then air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: A suitable solvent system is required to extract a broad range of compounds, including this compound. A common approach is sequential extraction with solvents of increasing polarity. However, for initial exploration, a general extraction with 95% ethanol (B145695) is recommended.

-

Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions should be subjected to column chromatography for further separation. Silica (B1680970) gel is a common stationary phase for the separation of moderately polar compounds like ketones.

-

Pack a glass column with silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., n-hexane).

-

Load the concentrated extract (e.g., the ethyl acetate fraction) onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest, as indicated by TLC, can be further purified using Prep-HPLC.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typically used.

-

Detection: UV detection at a wavelength determined by preliminary UV-Vis spectroscopy of the partially purified fraction.

-

Characterization of this compound

Once a pure compound is isolated, its structure must be confirmed. The following spectroscopic techniques are essential for the structural elucidation of this compound.

Spectroscopic Data

While specific data for this compound from Asarum ichangense is not available, the following table outlines the expected data types to be collected.

| Analytical Technique | Purpose | Expected Data for this compound (Hypothetical) |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular formula of this compound. Fragmentation patterns can provide structural clues. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | To determine the number and types of protons and their connectivity. | Chemical shifts (δ) and coupling constants (J) characteristic of the protons in the this compound structure. The integration of the signals would correspond to the number of protons. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | To determine the number and types of carbon atoms in the molecule. | Chemical shifts (δ) corresponding to the different carbon environments in this compound, including carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Absorption bands corresponding to functional groups such as carbonyl (C=O) groups, and C-O bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | To identify the presence of chromophores and conjugated systems. | Absorption maxima (λmax) indicative of the electronic transitions within the molecule. |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the proposed workflow for the isolation of this compound and a generic representation of a signaling pathway, which would need to be investigated for this specific compound.

Caption: Proposed experimental workflow for the isolation of this compound.

Caption: Generic signaling pathway potentially modulated by this compound.

Future Directions and Conclusion

The successful isolation and structural confirmation of this compound from Asarum ichangense will pave the way for in-depth biological evaluation. Future research should focus on:

-

Bioactivity Screening: Testing the purified compound in a panel of in vitro and in vivo assays to determine its pharmacological effects.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as western blotting, qPCR, and reporter gene assays.

-

Optimization of Isolation Protocol: Refining the extraction and purification methods to improve the yield and purity of this compound.

The Structural Unveiling of Isoasatone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Isoasatone A, a neolignan natural product. While detailed quantitative spectroscopic data from the primary literature remains limited, this document synthesizes the available information to present a thorough understanding of its structural determination and biological significance.

Introduction

This compound is a naturally occurring neolignan isolated from Heterotropa takaoi M., a plant belonging to the Aristolochiaceae family. Neolignans are a class of phenolic compounds known for their diverse biological activities, and this compound has demonstrated notable insecticidal properties. The elucidation of its complex chemical structure was accomplished through a combination of spectroscopic techniques and chemical transformations, providing a foundation for further investigation into its therapeutic and agrochemical potential.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound established its molecular formula as C₂₄H₃₂O₈. This was determined through mass spectrometry, a fundamental technique in structure elucidation that provides the precise molecular weight of a compound.

While a complete, publicly available, tabulated dataset of its nuclear magnetic resonance (NMR) data is not available, the primary literature reports that the structure was determined by comparing its spectral data with that of the known compound, asatone. This comparative analysis, a common practice in natural product chemistry, leverages existing knowledge to deduce the structure of new compounds with similar scaffolds.

Table 1: Summary of Physicochemical and Spectroscopic Data for this compound

| Property | Data | Method |

| Molecular Formula | C₂₄H₃₂O₈ | Mass Spectrometry |

| Molecular Weight | 448.5 g/mol | Mass Spectrometry |

| ¹H NMR | Data not available in tabulated format. | NMR Spectroscopy |

| ¹³C NMR | Data not available in tabulated format. | NMR Spectroscopy |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) | Mass Spectrometry |

| Structure Type | Diterpenoid Neolignan | Spectroscopic Analysis |

Experimental Protocols

The elucidation of this compound's structure involved a series of key experimental procedures, from its initial isolation to the spectroscopic analyses that defined its atomic connectivity and stereochemistry.

Isolation of this compound

The isolation of this compound from the leaves and roots of Heterotropa takaoi M. was achieved through the following general workflow:

Caption: General workflow for the isolation of this compound.

-

Extraction: The plant material (fresh leaves and roots) is macerated in a suitable organic solvent, such as methanol, to extract the secondary metabolites.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography on a solid support, typically silica gel, using a gradient of solvents to separate compounds based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest are further purified using preparative TLC, a technique that allows for the separation of small quantities of material on a larger scale than analytical TLC.

Spectroscopic Analysis

The structural backbone and functional groups of this compound were determined using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular structure. While the specific data for this compound is not fully published, these techniques would have been crucial in determining the connectivity of the carbon skeleton and the placement of substituents.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.

-

Chemical Derivatization

A key experiment in confirming the carbon skeleton of this compound was its catalytic hydrogenation.

-

Catalytic Hydrogenation: this compound was treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction reduces double bonds within the molecule. The product of this reaction was identified as tetrahydroasatone, a derivative of the known compound asatone. This chemical correlation provided strong evidence that this compound shares the same fundamental carbon skeleton as asatone.

Structure Elucidation Pathway

The logical process of elucidating the structure of this compound can be visualized as a stepwise progression from initial isolation to the final structural confirmation.

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a defensive compound in Asarum ichangense with significant anti-insect activity against the common cutworm, Spodoptera litura.

Insecticidal Mechanism

Research indicates that this compound exerts its insecticidal effects by targeting key detoxification enzymes in insects, specifically cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).

Caption: Proposed mechanism of insecticidal action of this compound.

This inhibition of detoxification pathways leads to an accumulation of toxic compounds within the insect, ultimately resulting in mortality. This mode of action makes this compound a person of interest for the development of novel bio-insecticides.

Neolignan Biosynthesis

This compound, as a neolignan, is derived from the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to neolignans involves the oxidative coupling of two phenylpropanoid units.

Caption: Simplified biosynthetic pathway of neolignans.

Conclusion

A Technical Guide to the Stereochemistry and Isomers of Novel Natural Products: A Case Study Approach

Disclaimer: A thorough search for "Isoasatone A" did not yield specific public data. Therefore, this guide will use a hypothetical molecule, referred to as "Compound X," to provide an in-depth overview of the principles and methodologies for determining stereochemistry and characterizing isomers, a critical process in natural product chemistry and drug development.

Introduction: The Significance of Stereochemistry

In the realm of natural products and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Isomers, which are molecules sharing the same molecular formula but with different atomic arrangements, can exhibit profoundly different biological activities.[1] For instance, one enantiomer of a chiral drug may be therapeutically active, while its mirror image could be inactive or even toxic. Consequently, the unambiguous determination of the absolute and relative configurations of all stereogenic centers in a newly isolated natural product is a crucial step in its characterization and potential development as a therapeutic agent.

This guide provides a technical overview of the modern experimental and computational methods employed to elucidate the stereochemistry of complex chiral molecules like our hypothetical "Compound X."

Understanding Isomerism

Isomers are broadly categorized into two main types: constitutional isomers and stereoisomers.

-

Constitutional (or Structural) Isomers: These isomers have the same molecular formula but differ in the connectivity of their atoms.

-

Stereoisomers: These isomers share the same molecular formula and atomic connectivity but differ in the spatial arrangement of their atoms. Stereoisomers are further divided into:

-

Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light.[2]

-

Diastereomers: Stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties. This category includes epimers, anomers, and geometric (cis-trans) isomers.

-

The relationship between these isomer types is illustrated in the diagram below.

Experimental Protocols for Stereochemical Elucidation

A combination of spectroscopic, crystallographic, and synthetic methods is typically employed to determine the complete stereostructure of a new natural product. The general workflow for such an investigation is outlined below.

NMR is a powerful tool for determining the relative stereochemistry of a molecule.[3]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence of an NOE correlation between two protons indicates their spatial proximity, which can be used to deduce the relative configuration of stereocenters, particularly in rigid cyclic systems.[4]

-

J-Coupling Analysis: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry in both cyclic and acyclic systems.

-

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration or enantiomeric purity, a chiral auxiliary, such as Mosher's acid, can be covalently attached to the molecule of interest.[5] This creates a pair of diastereomers that will exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by analyzing the differences in chemical shifts of the protons near the newly formed chiral center.[6]

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[7]

-

Methodology: The technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, which reveals the precise three-dimensional arrangement of atoms in the crystal lattice.[8] To determine the absolute configuration, the anomalous dispersion (or resonant scattering) effect of heavier atoms in the molecule is measured.[9] The Flack parameter, derived from the crystallographic data, is a critical value for confirming the correct absolute stereostructure. A value close to zero indicates a high probability that the assigned absolute configuration is correct.

-

Limitation: The primary challenge of this method is the requirement to grow a single, high-quality crystal suitable for X-ray diffraction, which is not always feasible.[10]

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are particularly useful when X-ray crystallography is not possible.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, which arises from electronic transitions.[11]

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions.[11]

-

Protocol for Absolute Configuration Determination:

-

Experimental Spectra: Obtain high-quality ECD and/or VCD spectra of the purified natural product.

-

Conformational Search: Perform a computational conformational analysis (e.g., using molecular mechanics or density functional theory - DFT) to identify all low-energy conformers of both enantiomers of the proposed structure.

-

Quantum Chemical Calculations: For each low-energy conformer, calculate the theoretical ECD and VCD spectra using time-dependent DFT (TD-DFT) for ECD and DFT for VCD.[12]

-

Comparison: Compare the Boltzmann-averaged theoretical spectrum for each enantiomer with the experimental spectrum. A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.[13]

-

The total synthesis of a natural product through a stereocontrolled route can provide ultimate proof of its assigned stereochemistry.[14] If a synthetic sample, with a known stereochemical pathway, exhibits identical spectroscopic and chiroptical properties to the natural isolate, the stereochemical assignment is confirmed.

Data Presentation: Characterizing Isomers of "Compound X"

Different isomers of a chiral molecule will have distinct physical and spectroscopic properties. The following table presents hypothetical data for two diastereomers of "Compound X," where each diastereomer is a pair of enantiomers.

| Property | Isomer 1 (+)-enantiomer | Isomer 1 (-)-enantiomer | Isomer 2 (+)-enantiomer | Isomer 2 (-)-enantiomer |

| Relative Stereochem. | (1R, 2S, 5R) | (1S, 2R, 5S) | (1R, 2R, 5S) | (1S, 2S, 5R) |

| Melting Point (°C) | 125-127 | 125-127 | 138-140 | 138-140 |

| Specific Rotation [α]D | +85.2 (c 0.1, CHCl3) | -85.1 (c 0.1, CHCl3) | +42.5 (c 0.1, CHCl3) | -42.7 (c 0.1, CHCl3) |

| ¹H NMR (δ, ppm) | ||||

| H-1 | 3.15 (d, J=4.5 Hz) | 3.15 (d, J=4.5 Hz) | 3.28 (d, J=8.0 Hz) | 3.28 (d, J=8.0 Hz) |

| H-2 | 4.50 (dd, J=4.5, 10.0 Hz) | 4.50 (dd, J=4.5, 10.0 Hz) | 4.21 (t, J=8.0 Hz) | 4.21 (t, J=8.0 Hz) |

| ECD (λmax, nm [Δε]) | 290 [+3.5], 245 [-1.8] | 290 [-3.5], 245 [+1.8] | 310 [-2.1], 250 [+4.0] | 310 [+2.1], 250 [-4.0] |

Note: Data are hypothetical for illustrative purposes.

Conclusion

The determination of stereochemistry is a complex but essential aspect of natural product research and drug development. A multi-pronged approach, combining high-field NMR for relative stereochemistry with powerful techniques like X-ray crystallography or chiroptical spectroscopy coupled with DFT calculations for absolute configuration, is the modern standard. The rigorous application of these methodologies, as outlined in this guide, allows researchers to confidently assign the three-dimensional structure of novel molecules, paving the way for further investigation into their biological function and therapeutic potential.

References

- 1. Absolute configuration - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. mdpi.com [mdpi.com]

- 11. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis and Stereochemical Assignment of 12C/13C Isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Isoasatone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, MS, IR) for Isoasatone A could not be retrieved. The following technical guide has been constructed based on established methodologies for the spectroscopic analysis of natural products and serves as a template for the presentation of such data. The tables contain representative data for a compound of similar structural class to illustrate the format, and the experimental protocols are generalized for the analysis of natural products like this compound.

Introduction

This compound is a natural product whose structure has been determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy further aids in the identification of key functional groups. This document provides a structured overview of the typical spectroscopic data and experimental protocols associated with the characterization of a complex natural product like this compound.

Spectroscopic Data

The spectroscopic data for a novel compound is typically presented in a tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data (Example Data)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.50 | dd | 10.5, 4.5 |

| 2 | 1.80 | m | |

| 3 | 4.25 | d | 8.0 |

| 5 | 5.95 | s | |

| 6α | 2.10 | dd | 12.0, 5.0 |

| 6β | 2.35 | d | 12.0 |

| ... | ... | ... | ... |

| OMe-3' | 3.85 | s |

Table 2: ¹³C NMR Spectroscopic Data (Example Data)

| Position | δC (ppm) | Type |

| 1 | 75.2 | CH |

| 2 | 35.8 | CH₂ |

| 3 | 80.1 | CH |

| 4 | 198.5 | C |

| 5 | 130.2 | CH |

| 6 | 40.5 | CH₂ |

| ... | ... | ... |

| OMe-3' | 56.3 | CH₃ |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of a compound.

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula |

| HRESIMS | 449.2124 | 471.1943 | C₂₄H₃₂O₈ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | O-H stretch |

| 2925 | C-H stretch (aliphatic) |

| 1730 | C=O stretch (ester) |

| 1685 | C=O stretch (α,β-unsaturated ketone) |

| 1640 | C=C stretch |

| 1240 | C-O stretch |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer.

-

Instrumentation: Bruker Avance III 500 MHz spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) is commonly used.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR: Spectra are acquired with 32 scans, a spectral width of 10 ppm, and a relaxation delay of 1.0 s.

-

¹³C NMR: Spectra are acquired with 1024 scans, a spectral width of 220 ppm, and a relaxation delay of 2.0 s.

-

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse programs to establish connectivities.

Mass Spectrometry

HRESIMS data is acquired to determine the elemental composition.

-

Instrumentation: Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in methanol to a concentration of 10 µg/mL.

-

Ionization Mode: Data is collected in both positive and negative ion modes.

-

Mass Range: The instrument is scanned over a mass range of m/z 100-1000.

-

Calibration: The mass spectrometer is calibrated using a standard tuning mix to ensure high mass accuracy.

Infrared Spectroscopy

IR spectra are recorded to identify functional groups.

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A thin film of the sample is prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a KBr plate.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Workflows

The following diagrams illustrate the typical workflows for the spectroscopic analysis of a natural product.

Caption: General workflow for the isolation and structural elucidation of a natural product.

Caption: Workflow for structure elucidation using NMR spectroscopy.

biosynthetic pathway of Isoasatone A

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of Isoasatone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the molecular formula C24H32O8, is a highly oxygenated diterpenoid natural product. While its complete biosynthetic pathway has not been experimentally elucidated, its chemical structure strongly suggests a biosynthetic origin rooted in the well-established pathways of terpenoid metabolism. Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This guide outlines a proposed biosynthetic pathway for this compound, drawing upon the known enzymatic reactions and intermediates in the biosynthesis of related diterpenoids, particularly those of the abietane (B96969) type, which are prevalent in the Illicium genus from which similar compounds have been isolated. The proposed pathway is divided into three main stages: the formation of the universal C20 precursor GGPP, the cyclization of GGPP to form a core diterpene skeleton, and the extensive post-cyclization oxidative modifications to yield this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. These C5 units are then sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Formation of Geranylgeranyl Pyrophosphate (GGPP)

Plants synthesize the universal diterpenoid precursor, GGPP, through two primary pathways:

-

The Mevalonate (MVA) Pathway: Primarily operating in the cytosol, this pathway starts from acetyl-CoA.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

The C5 intermediates, IPP and DMAPP, from these pathways are then used by prenyltransferases to build the C20 backbone of GGPP.

Cyclization of GGPP to an Abietane Scaffold

The linear GGPP molecule is then cyclized by a diterpene synthase (diTPS) to form a specific carbocyclic skeleton. For abietane-type diterpenoids, this is a two-step process often catalyzed by a bifunctional diTPS or two separate enzymes[1][2].

-

Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Rearrangement and second cyclization: The (+)-CPP intermediate is then further cyclized and rearranged to form the tricyclic abietadiene skeleton.

References

- 1. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 2. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoasatone A: A Technical Overview of a Novel Neolignan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A is a naturally occurring neolignan that has garnered interest for its potential biological activities. Isolated from the plant Heterotropa takaoi M., this compound has demonstrated notable anti-insect properties. This technical guide provides a comprehensive summary of the currently available physical, chemical, and biological data on this compound, presented in a format conducive to research and development applications.

Core Physical and Chemical Properties

While extensive experimental data for this compound remains limited in publicly accessible literature, the following properties have been identified.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₈ | |

| Molecular Weight | 448.51 g/mol | |

| Purity | 95% - 99.86% | |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance) | |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature |

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its anti-insect effect, specifically against the larvae of Spodoptera litura. Research indicates that this compound exerts this activity by targeting two key enzyme systems involved in detoxification and metabolism.

Interaction with Cytochrome P450 Monooxygenases and Glutathione (B108866) Transferases

This compound has been shown to act on cytochrome P450 monooxygenases and glutathione transferases. These enzyme families are crucial for the detoxification of xenobiotics in insects. By interfering with their function, this compound likely disrupts the insect's ability to metabolize and eliminate harmful compounds, leading to toxicity. The precise nature of this interaction, whether it be inhibition or another form of modulation, and the specific isozymes targeted, require further investigation.

The conceptual workflow of this compound's interaction with these enzyme systems can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from Heterotropa takaoi M., its total synthesis, or for conducting the cited biological assays are not available in the reviewed scientific literature. The development of such protocols would be a critical step in advancing the research on this compound.

Future Directions

The current body of knowledge on this compound provides a foundation for further exploration. Key areas for future research include:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, and comprehensive spectral analysis (NMR, MS, IR, UV-Vis) to establish a complete chemical profile.

-

Elucidation of a Detailed Mechanism of Action: In-depth studies to identify the specific cytochrome P450 and glutathione transferase isozymes affected by this compound and to characterize the nature of the molecular interactions.

-

Investigation of Broader Pharmacological Potential: Screening of this compound for other biological activities beyond its anti-insect effects, such as antimicrobial, anti-inflammatory, or anticancer properties, could reveal new therapeutic applications.

-

Development of Synthetic Routes: The establishment of a total synthesis protocol for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship studies.

Isoasatone A: An In-depth Technical Guide on its Insecticidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoasatone A, a natural compound, demonstrates significant insecticidal properties, primarily targeting the detoxification enzyme systems in insects, leading to physiological disruption and mortality. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its effects on Spodoptera litura. The document details the current understanding of its primary mode of action, explores potential secondary mechanisms, provides detailed experimental protocols for key assays, and presents quantitative data in a structured format. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the compound's biological activity.

Core Mechanism of Action: Inhibition of Detoxification Enzymes and Midgut Disruption

The principal insecticidal activity of this compound stems from its ability to inhibit crucial detoxification enzymes, namely Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). This inhibition leads to a cascade of events culminating in severe damage to the insect's midgut and subsequent growth inhibition and mortality.

Impact on Cytochrome P450 Monooxygenases (P450s)

This compound has been shown to significantly down-regulate the gene expression of multiple P450 enzymes in S. litura. P450s are a critical family of enzymes responsible for metabolizing a wide range of xenobiotics, including insecticides and plant secondary metabolites. By inhibiting these enzymes, this compound compromises the insect's ability to detoxify harmful compounds, leading to an accumulation of toxins and increased susceptibility.

Impact on Glutathione S-transferases (GSTs)

GSTs represent another major family of detoxification enzymes that catalyze the conjugation of glutathione to a variety of electrophilic compounds, rendering them more water-soluble and easier to excrete. This compound has been observed to dramatically decrease the relative gene expression of specific GSTs in S. litura[1][2]. This disruption of the GST detoxification pathway further contributes to the toxic effects of the compound.

Midgut Histopathology

A direct consequence of the enzymatic inhibition is the induction of significant physical damage to the midgut of S. litura larvae. Histopathological analyses reveal that ingestion of this compound leads to mid-gut structural deformation and tissue decay[1][2]. This damage impairs nutrient absorption and overall gut function, contributing significantly to the observed insecticidal effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effect of this compound on Spodoptera litura.

Table 1: Effect of this compound on the Relative Gene Expression of Cytochrome P450s in S. litura [1][2][3]

| Cytochrome P450 Gene | Effect of this compound |

| CYP321B1 | Inhibition of relative expression |

| CYP321A7 | Inhibition of relative expression |

| CYP6B47 | Inhibition of relative expression |

| CYP6AB14 | Inhibition of relative expression |

| CYP9A39 | Inhibition of relative expression |

Table 2: Effect of this compound on the Relative Gene Expression of Glutathione S-transferases in S. litura [1][2][3]

| Glutathione S-transferase Gene | Effect of this compound |

| SlGSTe1 | Decreased relative gene expression by approximately 33-fold |

Table 3: Comparative Inhibitory Effect of Asatone and this compound on S. litura Weight Gain [1][2]

| Compound | Inhibitory Effect on Weight Gain |

| This compound | More significant inhibitory effect than asatone on the second day of feeding |

Potential and Unexplored Mechanisms of Action

While the inhibition of detoxification enzymes is the primary established mechanism, other potential modes of action for this compound warrant investigation.

Neurotoxicity

Initial studies have indicated that this compound does not have an effect on acetylcholinesterase (AChE), a key enzyme in the insect nervous system[1][2][3]. However, other neurotoxic mechanisms cannot be entirely ruled out without further investigation.

Mitochondrial Respiration

There is currently no direct evidence on the effect of this compound on insect mitochondrial respiration. However, studies on the structurally related compound, β-asarone, have shown that it can induce apoptosis in insect cells, a process often linked to mitochondrial dysfunction. Therefore, it is plausible that this compound could interfere with the mitochondrial respiratory chain, leading to a reduction in ATP production and an increase in oxidative stress.

Chitin (B13524) Synthesis

Chitin is a vital structural component of the insect exoskeleton, and its synthesis is a common target for insecticides. The effect of this compound on chitin synthesis has not been reported. Investigating the potential inhibition of chitin synthase activity by this compound could reveal an additional mechanism contributing to its insecticidal properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps for quantifying the expression levels of detoxification enzyme genes in S. litura following exposure to this compound.

-

RNA Extraction: Total RNA is extracted from the midgut tissue of S. litura larvae (both treated and control groups) using a suitable RNA isolation kit, following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Real-time quantitative PCR is performed using a qPCR system and a SYBR Green-based detection method.

-

Reaction Mixture: A typical reaction mixture includes SYBR Green qPCR master mix, forward and reverse primers for the target genes (P450s and GSTs) and a reference gene (e.g., Actin or EF-1α), cDNA template, and nuclease-free water.

-

Thermal Cycling Conditions: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplicons.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the reference gene.

-

Midgut Histopathology

This protocol describes the preparation and examination of midgut tissue sections to observe the pathological effects of this compound.

-

Tissue Fixation: The midguts from treated and control S. litura larvae are dissected and immediately fixed in a 4% paraformaldehyde solution for 24 hours at 4°C.

-

Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations (70%, 80%, 95%, and 100%), cleared in xylene, and embedded in paraffin (B1166041) wax.

-

Sectioning: The paraffin-embedded tissues are sectioned into 5 µm thick slices using a microtome.

-

Staining: The sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E).

-

Stain with Hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate with 1% acid alcohol.

-

Blue in Scott's tap water substitute.

-

Counterstain with Eosin for 1-2 minutes.

-

-

Microscopy: The stained sections are dehydrated, mounted, and observed under a light microscope to assess for any structural damage, such as cell lysis, vacuolization, and disruption of the epithelial layer.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine if this compound inhibits AChE activity.

-

Enzyme Preparation: A crude enzyme extract is prepared by homogenizing the heads of S. litura larvae in a phosphate (B84403) buffer (pH 8.0). The homogenate is then centrifuged, and the supernatant is used as the source of AChE.

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme extract, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of this compound (or a known inhibitor as a positive control).

-

Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

-

Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction without the inhibitor.

Mitochondrial Respiratory Chain Complex Activity Assays

These spectrophotometric assays are designed to measure the activity of the different complexes of the mitochondrial electron transport chain.

-

Mitochondria Isolation: Mitochondria are isolated from the thoracic muscles of S. litura by differential centrifugation.

-

Complex I (NADH:ubiquinone oxidoreductase) Activity: The activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Complex II (Succinate dehydrogenase) Activity: The activity is determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: The activity is measured by following the reduction of cytochrome c at 550 nm.

-

Complex IV (Cytochrome c oxidase) Activity: The activity is determined by monitoring the oxidation of reduced cytochrome c at 550 nm.

-

Data Analysis: The specific activity of each complex is calculated and expressed as nmol/min/mg of mitochondrial protein.

Chitin Synthase Inhibition Assay

This assay determines the effect of this compound on the activity of chitin synthase, a key enzyme in insect cuticle formation.

-

Enzyme Preparation: A microsomal fraction containing chitin synthase is prepared from the integument of S. litura larvae.

-

Assay Procedure:

-

The reaction mixture, containing the microsomal fraction, UDP-N-acetylglucosamine (the substrate for chitin synthesis), and various concentrations of this compound, is incubated.

-

The newly synthesized chitin is then quantified. This can be done using a radiolabeled substrate and measuring the incorporation of radioactivity into the insoluble chitin polymer, or through a non-radioactive method involving the binding of a specific lectin (like wheat germ agglutinin) to the chitin.

-

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of chitin synthesized in its presence to that in the control reactions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows described in this guide.

References

The Biological Activity of Isoasatone A Against Spodoptera litura: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spodoptera litura, commonly known as the tobacco cutworm or cotton leafworm, is a highly polyphagous pest that poses a significant threat to a wide range of agricultural crops. The development of resistance to conventional insecticides necessitates the exploration of novel pest control agents. Isoasatone A, a neolignan compound isolated from Asarum ichangense, has demonstrated notable biological activity against S. litura. This technical guide provides an in-depth analysis of the insecticidal properties of this compound, focusing on its effects on larval growth, gut morphology, and the molecular mechanisms underlying its toxicity.

Data Presentation

The insecticidal activity of this compound against S. litura has been quantified through various bioassays. The following tables summarize the key findings from published research.

Table 1: Effect of this compound on the Growth Rate of Spodoptera litura Larvae

| Concentration (mg/g of artificial diet) | Mean Growth Rate (%) ± SE (Day 1) | Mean Growth Rate (%) ± SE (Day 2) | Mean Growth Rate (%) ± SE (Day 3) |

| 0 (Control) | 165.3 ± 10.2 | 290.1 ± 15.6 | 450.7 ± 20.3 |

| 1 | 140.2 ± 8.9 | 210.5 ± 12.3 | 350.4 ± 18.1 |

| 5 | 110.7 ± 7.5 | 150.3 ± 9.8 | 250.6 ± 15.2** |

*Statistically significant difference from control at p < 0.05. **Statistically significant difference from control at p < 0.01. Data extracted from diet experiment on third-instar larvae.[1]

Table 2: Effect of this compound on the Relative Gene Expression of Detoxification Enzymes in Spodoptera litura

| Target Gene | Enzyme Family | Relative Gene Expression Level (Fold Change vs. Control) |

| CYP321B1 | Cytochrome P450 Monooxygenase | Inhibited |

| CYP321A7 | Cytochrome P450 Monooxygenase | Inhibited |

| CYP6B47 | Cytochrome P450 Monooxygenase | Inhibited |

| CYP6AB14 | Cytochrome P450 Monooxygenase | Inhibited |

| CYP9A39 | Cytochrome P450 Monooxygenase | Inhibited |

| SlGSTe1 | Glutathione (B108866) S-Transferase | Decreased by approximately 33-fold |

*Gene expression levels were measured by qPCR in larvae fed with an this compound-containing diet.[1][2][3][4]

Experimental Protocols

Anti-Insect Bioassay

This protocol details the diet-incorporation method used to assess the insecticidal activity of this compound against S. litura larvae.[1]

-

Test Compound Preparation : this compound is dissolved in a suitable solvent and mixed into an artificial diet at final concentrations of 1 mg/g and 5 mg/g. A control diet is prepared with the solvent alone.[1]

-

Insect Rearing : Third-instar S. litura larvae, with a body weight of 20–30 mg, are used for the bioassay.[1]

-

Experimental Setup : Thirty larvae are individually placed in transparent plastic boxes. Each larva is provided with either the control diet or a diet containing one of the test concentrations of this compound.[1]

-

Data Collection : The body weight of each larva is recorded daily for three consecutive days. The growth rate is calculated based on the change in body weight relative to the initial weight.[1]

-

Statistical Analysis : The significance of the differences in growth rates between the treatment groups and the control group is determined using a t-test.[1]

Mid-gut Histopathology

This protocol describes the procedure for examining the histological changes in the mid-gut of S. litura larvae exposed to this compound.[1][3]

-

Sample Collection : Mid-guts are dissected from third-instar larvae that have been fed on a diet containing this compound and from control larvae.[1][3]

-

Fixation : The dissected mid-guts are fixed in a suitable fixative solution (e.g., 4% paraformaldehyde) to preserve the tissue structure.

-

Dehydration and Embedding : The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in paraffin (B1166041) wax.

-

Sectioning : The paraffin-embedded tissues are sectioned into thin slices (typically 5-7 µm) using a microtome.

-

Staining : The tissue sections are mounted on glass slides and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the cell nuclei and cytoplasm.

-

Microscopy : The stained sections are observed under a light microscope to identify any structural deformities, tissue decay, or other pathological changes in the mid-gut of the treated larvae compared to the control group.[1][2][3]

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for measuring the relative gene expression of detoxification enzymes in S. litura larvae treated with this compound.[1][2][3][4]

-

RNA Extraction : Total RNA is extracted from the mid-gut tissue of treated and control larvae using a suitable RNA isolation kit.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Primer Design : Specific primers are designed for the target genes (CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39, and SlGSTe1) and a reference gene (e.g., actin or GAPDH) for normalization.

-

qPCR Reaction : The qPCR is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically includes cDNA template, specific primers, and SYBR Green master mix.

-

Data Analysis : The relative gene expression levels are calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene and then compared to the control group.[1][2][3][4]

Visualizations

Signaling Pathway of this compound in Spodoptera litura

Caption: Molecular mechanism of this compound in S. litura.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effects.

Conclusion

This compound exhibits significant insecticidal activity against Spodoptera litura. Its mode of action involves the inhibition of larval growth and the induction of severe damage to the mid-gut. At the molecular level, this compound disrupts the detoxification mechanisms of the insect by downregulating the expression of key cytochrome P450 monooxygenases and glutathione S-transferases. These findings highlight the potential of this compound as a lead compound for the development of novel and effective botanical insecticides for the management of S. litura and potentially other lepidopteran pests. Further research should focus on optimizing its formulation and delivery for field applications, as well as exploring its effects on non-target organisms to ensure environmental safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases [mdpi.com]

- 3. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing Compound Effects on Cytochrome P450 Monooxygenases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 (CYP) enzymes are a critical component of drug metabolism, influencing the pharmacokinetic and pharmacodynamic properties of a vast number of therapeutic agents. Understanding the potential of a new chemical entity (NCE) to inhibit or induce CYP enzymes is a fundamental aspect of preclinical drug development, essential for predicting drug-drug interactions and ensuring patient safety. This guide provides a comprehensive overview of the standard experimental approaches, data presentation, and logical frameworks for evaluating the effects of a compound on CYP monooxygenases. While specific data for "Isoasatone A" is not publicly available, this document serves as a technical template for such an investigation.

Data Presentation: Quantifying CYP450 Inhibition

A primary goal of in vitro CYP interaction studies is to determine the inhibitory potential of a compound. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). This data is crucial for predicting the likelihood of clinically significant drug-drug interactions.

Table 1: Summary of Inhibitory Potential of a Test Compound on Major Human Cytochrome P450 Isoforms

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| CYP1A2 | Phenacetin | Data | Data | e.g., Competitive |

| CYP2C9 | Diclofenac | Data | Data | e.g., Non-competitive |

| CYP2C19 | S-Mephenytoin | Data | Data | e.g., Uncompetitive |

| CYP2D6 | Dextromethorphan | Data | Data | e.g., Mixed |

| CYP3A4 | Midazolam | Data | Data | e.g., Competitive |

| CYP3A4 | Testosterone | Data | Data | e.g., Non-competitive |

Note: This table is a template. The actual probe substrates and the number of isoforms tested may vary. The "Type of Inhibition" is determined through kinetic studies.

Experimental Protocols: In Vitro CYP450 Inhibition Assays

The following outlines a standard protocol for determining the IC₅₀ of a test compound against major CYP isoforms using human liver microsomes.

2.1. Materials

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

-

CYP Probe Substrates: Specific for each isoform being tested (see Table 1).

-

Test Compound: Dissolved in a suitable solvent (e.g., DMSO, Methanol).

-

NADPH Regenerating System: To initiate the enzymatic reaction.

-

Incubation Buffer: Typically potassium phosphate (B84403) buffer (pH 7.4).

-

Positive Control Inhibitors: Known inhibitors for each CYP isoform to validate the assay.

-

LC-MS/MS System: For quantification of metabolite formation.

2.2. IC₅₀ Determination Protocol

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, combine HLMs, incubation buffer, and the probe substrate at a concentration close to its Michaelis-Menten constant (Kₘ).

-

Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (no test compound).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the enzymes.

-

-

Initiation of Reaction:

-

Add the NADPH regenerating system to each well to start the metabolic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which also serves to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of the specific metabolite formed in each well using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

-

Visualizing Experimental and Logical Frameworks

Diagrams are invaluable for illustrating complex workflows and relationships. The following are examples of diagrams that would be relevant to a technical guide on CYP450 interactions, generated using the DOT language.

Caption: Workflow for in vitro CYP450 IC₅₀ determination.

Caption: Mechanisms of reversible enzyme inhibition.

This guide provides the foundational knowledge and frameworks necessary for investigating the effects of a compound like this compound on cytochrome P450 enzymes. The provided templates for data presentation, experimental protocols, and visualizations can be adapted as specific experimental data becomes available.

An In-Depth Technical Guide on the Interaction of Isoasatone A with Glutathione Transferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoasatone A, a natural product isolated from Asarum ichangense, has demonstrated significant biological activity, including anti-insect properties.[1][2][3][4] This technical guide delves into the core of its mechanism of action, specifically focusing on its interaction with Glutathione Transferases (GSTs), a superfamily of enzymes crucial for detoxification and cellular protection against xenobiotics and oxidative stress.[1][2][3][4] Understanding this interaction is pivotal for the potential development of novel insecticides or therapeutic agents. The primary focus of this document is to present the currently available quantitative data, detailed experimental methodologies, and a visual representation of the logical framework of this compound's effect on GSTs, based on published research.

Quantitative Data: The Impact of this compound on GST Gene Expression

The interaction between this compound and Glutathione Transferases has been primarily investigated at the level of gene expression in the insect model Spodoptera litura. The key quantitative finding is a significant downregulation of a specific GST isozyme, SIGSTe1, upon exposure to this compound. This effect is summarized in the table below.

| Compound | Target Gene | Organism | Exposure Method | Concentration | Fold Change in Gene Expression | Reference |

| This compound | SIGSTe1 | Spodoptera litura | Artificial Diet | 1 mg/g | ~33-fold decrease | [1][2][3][4] |

| Asatone | SIGSTe1 | Spodoptera litura | Artificial Diet | 1 mg/g | Increase | [1][2][3][4] |

| Asatone | SIGSTo1 | Spodoptera litura | Artificial Diet | 1 mg/g | Increase | [1][2][3][4] |

| This compound | SIGSTo1 | Spodoptera litura | Artificial Diet | 1 mg/g | Increase | [1][2][3][4] |

Note: The data is derived from qPCR analysis of second-instar larvae of S. litura after being fed an artificial diet containing the respective compounds.[1][2][3][4]

Experimental Protocols

The following section details the key experimental methodology used to elucidate the interaction between this compound and GSTs, as reported in the primary literature.[1][2][3][4]

Quantitative Real-Time PCR (qPCR) for GST Gene Expression Analysis

Objective: To quantify the relative expression levels of Glutathione Transferase genes in Spodoptera litura larvae after exposure to this compound.

1. Insect Rearing and Treatment:

- Second-instar larvae of Spodoptera litura are reared on an artificial diet.

- For the treatment group, this compound is incorporated into the artificial diet at a concentration of 1 mg/g.

- A control group is fed an artificial diet without this compound.

- Larvae are allowed to feed on their respective diets for a specified period (e.g., 48 hours).

2. RNA Extraction and cDNA Synthesis:

- Total RNA is extracted from the whole body of the larvae using a suitable RNA extraction kit (e.g., Trizol reagent).

- The quality and concentration of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

- First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

3. qPCR Analysis:

- qPCR is performed using a real-time PCR system (e.g., ABI 7500).

- The reaction mixture typically contains cDNA template, forward and reverse primers specific for the target GST genes (e.g., SIGSTe1, SIGSTo1) and a reference gene (e.g., β-actin), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

- The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

- The relative gene expression is calculated using the 2-ΔΔCt method, with the reference gene for normalization.

Visualizing the Interaction: Logical Workflow and Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed logical pathway of this compound's interaction with GSTs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound interacts with the Glutathione Transferase system, not by direct enzyme inhibition in the classical sense, but by significantly downregulating the expression of specific GST genes, such as SIGSTe1 in Spodoptera litura.[1][2][3][4] This mode of action disrupts the insect's detoxification capabilities, leading to increased susceptibility and toxicity.

For researchers and drug development professionals, these findings open up several avenues for future investigation:

-

Elucidation of the upstream signaling pathway: The mechanism by which this compound leads to the downregulation of SIGSTe1 gene expression remains to be elucidated. Investigating the transcription factors and signaling cascades involved would provide a more complete picture of its mode of action.

-

Direct enzyme inhibition studies: While the primary evidence points to gene expression modulation, conducting in vitro enzyme kinetic studies with purified GST isozymes and this compound would be valuable to determine if there is any direct, albeit potentially weaker, inhibitory effect.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound could help identify the key structural motifs responsible for its effect on GST expression and could lead to the development of more potent and selective modulators.

-

Mammalian GST interaction: Investigating the effect of this compound on mammalian GSTs is a critical step in assessing its potential for therapeutic applications and for understanding any potential toxicity in non-target organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asatone and this compound Against Spodoptera litura Fab. by Acting on Cytochrome P450 Monoxygenases and Glutathione Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Isoasatone A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of Isoasatone A, a novel natural product. As specific cytotoxic data for this compound is not yet publicly available, this document serves as a detailed framework for conducting such an investigation, using established protocols and best practices in the field of drug discovery.

Introduction

The initial assessment of cytotoxicity is a critical step in the evaluation of any new chemical entity for its potential as a therapeutic agent, particularly in oncology. This preliminary screening aims to determine the concentration at which a compound exhibits cytotoxic effects against various cancer cell lines. This guide outlines the essential experimental protocols, data presentation standards, and visualization of key processes relevant to the cytotoxicity screening of the hypothetical compound, this compound.

Experimental Protocols

A typical preliminary cytotoxicity screening involves the use of colorimetric or fluorometric assays to measure cell viability after exposure to the test compound. The following protocols are widely accepted and utilized in the field.

Cell Lines and Culture

A panel of human cancer cell lines should be selected to represent a variety of cancer types. For instance:

-

MCF-7: Breast adenocarcinoma

-

HeLa: Cervical carcinoma

-

A549: Lung carcinoma

-

HepG2: Hepatocellular carcinoma

-

HCT-116: Colorectal carcinoma

Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

LDH Release Assay Protocol

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[2]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the mixture at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

-